molecular formula C14H11NO4S2 B4244560 6-{[(2-Thienylmethyl)amino]sulfonyl}chromen-2-one

6-{[(2-Thienylmethyl)amino]sulfonyl}chromen-2-one

Cat. No.: B4244560
M. Wt: 321.4 g/mol
InChI Key: YTDIUNLYFHVMLV-UHFFFAOYSA-N
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Description

6-{[(2-Thienylmethyl)amino]sulfonyl}chromen-2-one is a complex organic compound that features a chromene core, a thienylmethyl group, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2-Thienylmethyl)amino]sulfonyl}chromen-2-one typically involves multi-step organic reactions. One common approach is to start with a chromene derivative, which undergoes sulfonation to introduce the sulfonamide group. The thienylmethyl group is then attached through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-{[(2-Thienylmethyl)amino]sulfonyl}chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The thienylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under various conditions, including the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-{[(2-Thienylmethyl)amino]sulfonyl}chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-{[(2-Thienylmethyl)amino]sulfonyl}chromen-2-one involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thienylmethyl group may enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The chromene core provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(2-Thienylmethyl)amino]sulfonyl}chromen-2-one is unique due to its combination of a chromene core, thienylmethyl group, and sulfonamide functional group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the sulfonamide group, in particular, enhances its potential for biological activity and therapeutic applications.

Properties

IUPAC Name

2-oxo-N-(thiophen-2-ylmethyl)chromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S2/c16-14-6-3-10-8-12(4-5-13(10)19-14)21(17,18)15-9-11-2-1-7-20-11/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDIUNLYFHVMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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